6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid
Description
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid is a synthetic organic compound characterized by a hexanoic acid backbone modified with a pyrimidine-thioether acetamido group. The pyrimidin-2-yl sulfanyl moiety is linked via an acetamido spacer to the hexanoic acid chain, conferring unique physicochemical and biological properties.
Properties
CAS No. |
922182-31-8 |
|---|---|
Molecular Formula |
C12H17N3O3S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
6-[(2-pyrimidin-2-ylsulfanylacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c16-10(9-19-12-14-7-4-8-15-12)13-6-3-1-2-5-11(17)18/h4,7-8H,1-3,5-6,9H2,(H,13,16)(H,17,18) |
InChI Key |
SEAITKLGESUWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid typically involves the reaction of pyrimidine-2-thiol with 6-bromohexanoic acid, followed by the formation of the acetamido group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid with structurally or functionally related compounds, focusing on substituents, properties, and applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Comparisons:
Core Backbone Variations: The target compound and DHS hapten (6-[2-((methylbenzothiazol-2-yl)-phosphonate)acetamido]hexanoic acid) share a hexanoic acid backbone but differ in heterocyclic substituents (pyrimidine vs. benzothiazole) and functional groups (sulfanyl vs. phosphonate). The phosphonate in DHS enhances polarity, making it suitable for antibody conjugation in immunoassays, whereas the pyrimidine-thioether group in the target compound may favor nucleic acid or kinase interactions .
Sulfanyl Group Positioning: Both the target compound and Tozasertib Lactate (MK-0457) feature pyrimidinyl sulfanyl groups. However, Tozasertib’s sulfanyl bridge connects to a cyclopropanecarboxamide-phenyl system, enabling kinase inhibition, while the target compound’s sulfanyl group is part of a flexible hexanoic acid chain, likely influencing solubility and target selectivity .
Side-Chain Functionalization: The sulfonamide derivative (6-[methyl(phenylsulphonyl)amino]hexanoic acid) replaces the pyrimidinyl sulfanyl with a phenylsulfonamide group, increasing lipophilicity. This substitution may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Amino Acid Analogs: 6-Amino-2-acetamidohexanoic acid (N-α-acetyllysine analog) shares a hexanoic acid backbone but lacks the pyrimidine-thioether moiety. Its zwitterionic nature makes it distinct in biochemical contexts, such as protein acetylation studies, whereas the target compound’s sulfur and pyrimidine groups may facilitate covalent binding or metal coordination .
Research Findings and Implications:
- Immunoassay Compatibility: The DHS hapten’s phosphonate group enables efficient conjugation to carrier proteins (e.g., BSA) via carbodiimide chemistry.
- Anticancer Potential: Tozasertib’s clinical success as a kinase inhibitor suggests that the target compound’s pyrimidinyl sulfanyl group could be leveraged in kinase-targeted drug design, though its hexanoic acid chain may require optimization for bioavailability .
- Solubility vs. Bioactivity : Sulfonamide analogs () exhibit higher lipophilicity than the target compound, indicating a trade-off between membrane penetration and solubility. This highlights the need for substituent balancing in drug development .
Biological Activity
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a sulfanyl group, linked to a hexanoic acid chain via an acetamido group. This unique structure contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it disrupts normal cellular proliferation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral entry or replication processes. Specific assays have shown effectiveness against certain RNA viruses, indicating potential as a therapeutic agent in viral infections.
Antimicrobial Effects
In addition to anticancer and antiviral activities, this compound has demonstrated antimicrobial properties. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity. The precise molecular targets are still under investigation, but evidence suggests that it may affect pathways related to cell survival and proliferation.
Case Studies
- Study on Anticancer Activity : A study conducted on MCF-7 and A549 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations after treatment.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy using various bacterial strains. The compound was found to inhibit growth effectively, with significant reductions in colony-forming units observed after exposure to sub-MIC levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
